molecular formula C16H26NO5PS B14251970 Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate CAS No. 496837-10-6

Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate

Cat. No.: B14251970
CAS No.: 496837-10-6
M. Wt: 375.4 g/mol
InChI Key: WNQDVFLXHLAHPM-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a nitrophenyl group, a sulfanyloctyl chain, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with ethyl phosphonochloridate to form ethyl 4-nitrophenyl phosphonate. This intermediate is then reacted with 8-mercaptooctanol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phosphonate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphonate ester under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as an electron-withdrawing group, enhancing the reactivity of the phosphonate ester. The sulfanyloctyl chain provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphinate
  • Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate
  • Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphorothioate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a sulfanyloctyl chain allows for diverse applications and interactions that are not observed in similar compounds .

Properties

CAS No.

496837-10-6

Molecular Formula

C16H26NO5PS

Molecular Weight

375.4 g/mol

IUPAC Name

8-[ethoxy-(4-nitrophenoxy)phosphoryl]octane-1-thiol

InChI

InChI=1S/C16H26NO5PS/c1-2-21-23(20,13-7-5-3-4-6-8-14-24)22-16-11-9-15(10-12-16)17(18)19/h9-12,24H,2-8,13-14H2,1H3

InChI Key

WNQDVFLXHLAHPM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCCCS)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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